2-Butenedioic acid (2Z)-, monocyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, also known as maleic acid, and cyclohexanol. This compound is characterized by the presence of a cyclohexyl group attached to the ester functional group, making it a unique derivative of maleic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monocyclohexyl ester typically involves the esterification of maleic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Maleic acid+CyclohexanolAcid catalyst2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monocyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of an acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Maleic acid and cyclohexanol.
Reduction: Cyclohexyl alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, monocyclohexyl ester involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of maleic acid and cyclohexanol. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (Z)-, diethyl ester
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
Uniqueness
2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to other esters of maleic acid. This uniqueness makes it valuable in specific applications where the cyclohexyl group provides desired characteristics, such as increased hydrophobicity or altered reactivity.
Properties
CAS No. |
2424-59-1 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-4-cyclohexyloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)/b7-6+ |
InChI Key |
ZMQWRASVUXJXGM-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CCC(CC1)OC(=O)C=CC(=O)O |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.